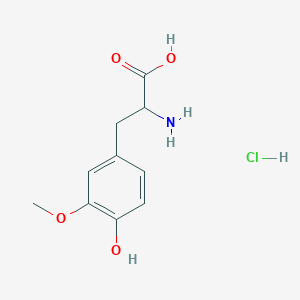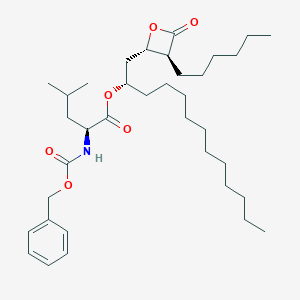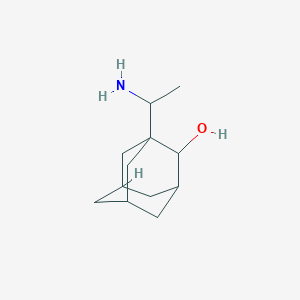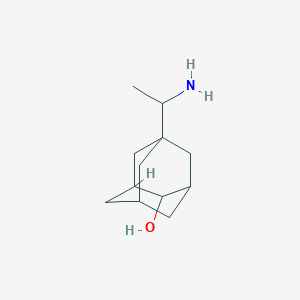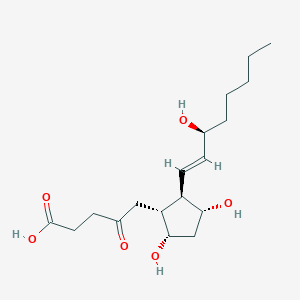
5-Hydroxy Debrisoquin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy Debrisoquin is a metabolite of Debrisoquin, a compound known for its use in phenotyping the cytochrome P450 2D6 enzyme. This enzyme plays a crucial role in the metabolism of various drugs. The molecular formula of this compound is C10H13N3O, and it has a molecular weight of 191.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy Debrisoquin typically involves the hydroxylation of Debrisoquin. This process can be achieved through various chemical reactions, often involving the use of oxidizing agents. The specific conditions and reagents used can vary, but common methods include the use of catalysts and controlled reaction environments to ensure the selective hydroxylation at the desired position on the molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced technologies and equipment helps in optimizing the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy Debrisoquin undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of different hydroxylated derivatives.
Reduction: Reduction reactions can modify the hydroxyl group, potentially leading to the formation of different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts can be used to facilitate these reactions, including metal catalysts like palladium or platinum.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dihydroxy derivatives, while reduction can yield different alcohol derivatives .
Scientific Research Applications
5-Hydroxy Debrisoquin has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the study of metabolic pathways and enzyme activity.
Biology: It helps in understanding the role of cytochrome P450 enzymes in drug metabolism.
Medicine: It is used in pharmacokinetic studies to assess the metabolic capacity of individuals, particularly in relation to the cytochrome P450 2D6 enzyme.
Industry: It is used in the development of new drugs and in the quality control of pharmaceutical products.
Mechanism of Action
The mechanism of action of 5-Hydroxy Debrisoquin involves its interaction with the cytochrome P450 2D6 enzyme. This enzyme is responsible for the hydroxylation of Debrisoquin, leading to the formation of this compound. The compound acts as a substrate for the enzyme, and its metabolism can provide insights into the enzyme’s activity and function .
Comparison with Similar Compounds
Debrisoquin: The parent compound, used for phenotyping the cytochrome P450 2D6 enzyme.
4-Hydroxy Debrisoquin: Another hydroxylated derivative of Debrisoquin, used in similar studies.
Guanethidine: An antihypertensive drug similar in structure and function to Debrisoquin.
Uniqueness: 5-Hydroxy Debrisoquin is unique due to its specific hydroxylation pattern, which makes it a valuable tool in studying the metabolic pathways involving the cytochrome P450 2D6 enzyme. Its distinct structure allows for specific interactions with the enzyme, providing detailed insights into its function and activity .
Properties
IUPAC Name |
5-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-10(12)13-5-4-8-7(6-13)2-1-3-9(8)14/h1-3,14H,4-6H2,(H3,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFYJSUPIOLUTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=CC=C2)O)C(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20577360 |
Source


|
| Record name | 5-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70746-05-3 |
Source


|
| Record name | 3,4-Dihydro-5-hydroxy-2(1H)-isoquinolinecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70746-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

